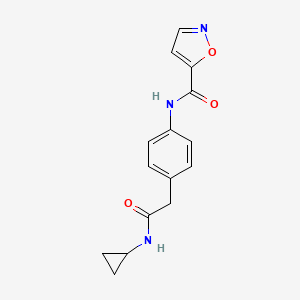

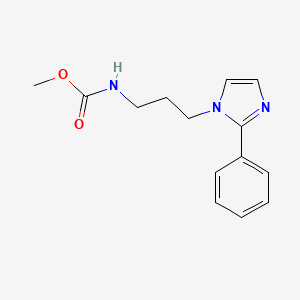

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide” is a compound that has potential applications in various fields of research and industry. It is a derivative of indole-3-isoxazole-5-carboxamide, which has been studied for its anticancer activities .

Synthesis Analysis

The synthesis of indole-3-isoxazole-5-carboxamide derivatives, which are related to the compound , has been reported . The chemical structures of these compounds were characterized using IR, HRMS, 1 H-NMR, and 13 C-NMR spectroscopy and element analysis . A series of these compounds were designed, synthesized, and evaluated for their anticancer activities .Molecular Structure Analysis

The molecular structure of the compound was characterized using various spectroscopic techniques, including IR, HRMS, 1 H-NMR, and 13 C-NMR .Chemical Reactions Analysis

The compound is part of a series of indole-3-isoxazole-5-carboxamide derivatives that were synthesized and evaluated for their anticancer activities . These compounds were shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For instance, 5-Cyclopropyl-3-phenylisoxazole, a related compound, was found to be a yellow solid with a melting point of 42°C .科学的研究の応用

Herbicidal Activity

Isoxazole carboxamide derivatives have been synthesized and tested for their herbicidal activity. For example, a study on 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrated significant preemergent and postemergent herbicidal activity against both broadleaf and narrowleaf weeds in greenhouse and field studies. This herbicidal activity was attributed to a combination of substituents on the isoxazole ring, suggesting the potential of isoxazole carboxamide derivatives as agrochemicals (Hamper et al., 1995).

Antitumor Properties

Isoxazole carboxamide derivatives have also been investigated for their antitumor properties. The synthesis and chemistry of imidazotetrazines, another class of compounds that can be related to isoxazole carboxamides, have shown broad-spectrum antitumor activity. Such studies underscore the potential of structurally similar compounds in the development of new anticancer drugs (Stevens et al., 1984).

Biological Activity Spectrum

Research on chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, a group related to isoxazole carboxamides, has shown a wide spectrum of biological activities. These compounds were tested in vitro against various mycobacterial, bacterial, and fungal strains, and some showed higher activity than standard drugs like isoniazid and ciprofloxacin. This demonstrates the potential of isoxazole carboxamide derivatives in antimicrobial research (Imramovský et al., 2011).

Enzyme Inhibition

Isoxazole carboxamide derivatives have been evaluated for their ability to inhibit human enzymes, such as carbonic anhydrase. A study on benzenesulfonamide-containing isoxazole compounds demonstrated potent inhibitory activity against several human carbonic anhydrase isoforms, highlighting the therapeutic potential of these derivatives in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

作用機序

Target of Action

The compound N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide has been studied for its potential as an antidiabetic and anticancer agent . .

Mode of Action

Some studies suggest that similar compounds can cause arrest in the g0/g1 phase in cancer cells and cause a significant decrease in cdk4 levels .

Biochemical Pathways

It is known that similar compounds can affect various pathways related to cell cycle regulation .

Pharmacokinetics

A good correlation was obtained between the theoretical predictions of bioavailability using molinspiration calculation, lipinski’s rule of five, and experimental verification for similar compounds .

Result of Action

Similar compounds have shown potent anticancer activities against human cancer cell lines .

将来の方向性

The research on indole-3-isoxazole-5-carboxamide derivatives, including “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide”, is ongoing. These investigations reveal that the indole-isoxazole hybrid system has the potential for the development of novel anticancer agents . Further studies aim to optimize both the design and synthesis of novel compounds that have higher anticancer activities .

特性

IUPAC Name |

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-14(17-11-5-6-11)9-10-1-3-12(4-2-10)18-15(20)13-7-8-16-21-13/h1-4,7-8,11H,5-6,9H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYQQPGNZLLWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2575885.png)

![5-Methoxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2575892.png)

![2,2'-(3,9-dimethyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetamide](/img/structure/B2575895.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2575896.png)

![ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2575898.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(dimethylamino)-N-methylpyridazine-3-carboxamide](/img/structure/B2575902.png)

![2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575903.png)

![2-chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B2575904.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2575905.png)